molecular formula C13H10F2N2O B5353900 1-(2,5-Difluorophenyl)-3-phenylurea

1-(2,5-Difluorophenyl)-3-phenylurea

Cat. No.: B5353900
M. Wt: 248.23 g/mol
InChI Key: RXHIUYPCKPHUHV-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-phenylurea is a substituted urea derivative characterized by a phenyl group and a 2,5-difluorophenyl moiety linked via a urea bridge. Fluorine atoms at the 2- and 5-positions on the aromatic ring likely influence electronic effects, solubility, and binding interactions due to their strong electronegativity and small atomic radius. Such modifications are common in agrochemicals and pharmaceuticals to enhance metabolic stability and target affinity .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHIUYPCKPHUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-3-phenylurea typically involves the reaction of 2,5-difluoroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of 1-(2,5-Difluorophenyl)-3-phenylurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,5-Difluorophenyl)-3-phenylurea with key analogs, focusing on substituent effects, applications, and research findings.

Substituent Variations on the Aromatic Ring

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,3-Diphenylurea None (parent structure) C₁₃H₁₂N₂O 212.25 Baseline for urea derivatives; used in polymer crosslinking and as a reference in toxicity studies .
1-(2,5-Dimethoxyphenyl)-3-phenylurea 2,5-OCH₃ C₁₅H₁₆N₂O₃ 272.30 Increased steric bulk and electron-donating methoxy groups may reduce reactivity compared to halogenated analogs. No direct application data .
1-(3,5-Dichlorophenyl)-3-phenylurea 3,5-Cl C₁₃H₁₀Cl₂N₂O 287.14 Chlorine substituents enhance electrophilicity; potential herbicide or antifungal activity inferred from chlorinated urea analogs .
1-(2-Chloropyridin-4-yl)-3-phenylurea (CPPU) 2-Cl-pyridine C₁₂H₁₀ClN₃O 247.68 Widely used as a plant growth regulator (e.g., in kiwifruit cultivation). At 2–50 ppm, increases fruit size but reduces storability and sugar content at higher doses .
1-(2-Fluorophenyl)-3-phenylurea 2-F C₁₃H₁₁FN₂O 230.24 Fluorine’s electron-withdrawing effect may improve binding to biological targets (e.g., kinase inhibitors). Synthesized in 67% yield .

Functional Group Modifications

Compound Name Structural Feature Molecular Formula Key Findings References
3-[3-(Dimethylamino)propyl]-1-phenylurea Dimethylaminoalkyl chain C₁₂H₁₉N₃O Introduces basicity and hydrophilicity; unclassified toxicity due to limited studies .
1-(2-Chloro-4,5-difluorophenyl)-3-dibenzofuran-3-ylurea Dibenzofuran + Cl/F C₁₉H₁₁N₂O₂F₂Cl Complex structure with fused aromatic systems; potential pharmaceutical applications (e.g., kinase inhibition) inferred from dibenzofuran moieties .

Key Insights from Comparative Analysis

Electronic and Steric Effects: Fluorine and chlorine substituents enhance electrophilicity, improving interactions with electron-rich biological targets (e.g., enzymes or receptors) compared to methoxy or unsubstituted analogs .

Biological Activity :

  • Halogenated derivatives (e.g., CPPU, dichlorophenyl analogs) show agricultural utility but may exhibit trade-offs between efficacy and safety (e.g., reduced fruit storability at high CPPU concentrations) .
  • Fluorinated compounds (e.g., 2-fluorophenylurea) are promising for drug design due to enhanced metabolic stability and target affinity .

Toxicity and Safety: 1,3-Diphenylurea serves as a low-toxicity reference, whereas dimethylaminoalkyl derivatives lack comprehensive toxicological data . Fluorine’s small size and strong C-F bond may mitigate toxicity risks compared to bulkier or more reactive substituents (e.g., chlorine) .

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